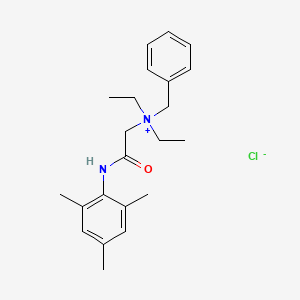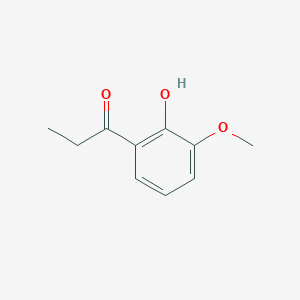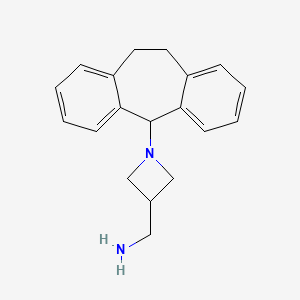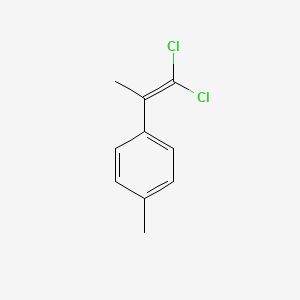
1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene is an organic compound with the molecular formula C10H10Cl2 It is characterized by the presence of a dichloropropenyl group attached to a methylbenzene (toluene) ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene can be synthesized through the reaction of 4-methyltoluene with 1,1-dichloropropene under specific conditions. The reaction typically involves the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions: 1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the dichloropropenyl group to a propyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Propyl derivatives.
Substitution: Hydroxyl or amino derivatives.
科学研究应用
1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential effects on biological systems and its role as a precursor in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
1-(1,1-Dichloroprop-1-en-2-yl)-4-methylbenzene can be compared with other similar compounds such as:
1-(1,1-Dichloroprop-1-en-2-yl)benzene: Similar structure but without the methyl group on the benzene ring.
1-(1,1-Dichloroprop-1-en-2-yl)-2-methylbenzene: Similar structure but with the methyl group in a different position on the benzene ring.
1-(1,1-Dichloroprop-1-en-2-yl)-3-methylbenzene: Similar structure but with the methyl group in a different position on the benzene ring.
Uniqueness: The presence of the methyl group at the 4-position in this compound can influence its chemical reactivity and physical properties, making it distinct from its isomers and other related compounds.
属性
分子式 |
C10H10Cl2 |
|---|---|
分子量 |
201.09 g/mol |
IUPAC 名称 |
1-(1,1-dichloroprop-1-en-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C10H10Cl2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6H,1-2H3 |
InChI 键 |
YKMQSJQZPPRDMT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=C(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[([1,1'-Biphenyl]-4-yl)oxy]butan-1-ol](/img/structure/B14442776.png)
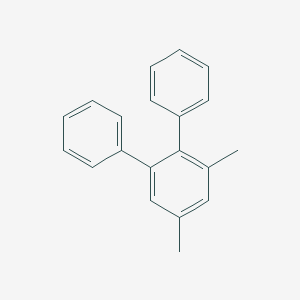




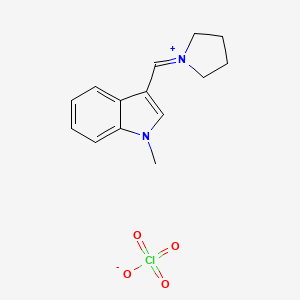
![1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride](/img/structure/B14442813.png)

